Trimethyl[6-(trimethylazaniumyl)hexyl]arsanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[6-(trimethylazaniumyl)hexyl]arsanium is a chemical compound with the molecular formula C12H32N2O2 It is known for its unique structure, which includes two trimethylazaniumyl groups attached to a hexyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[6-(trimethylazaniumyl)hexyl]arsanium typically involves the reaction of hexamethylenediamine with trimethylamine under controlled conditions. The reaction is carried out in an aqueous solution, and the product is purified through crystallization or other separation techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification methods to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[6-(trimethylazaniumyl)hexyl]arsanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .
Wissenschaftliche Forschungsanwendungen
Trimethyl[6-(trimethylazaniumyl)hexyl]arsanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Trimethyl[6-(trimethylazaniumyl)hexyl]arsanium involves its interaction with specific molecular targets. It acts as a nicotinic cholinergic antagonist, blocking the action of acetylcholine at neuronal receptors. This leads to various physiological effects, including modulation of neurotransmission and potential therapeutic benefits .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethonium: A related compound with similar structure and properties.
Trimethyl[6-(trimethylazaniumyl)hexyl]azanium dibromide: Another compound with comparable chemical characteristics.
Uniqueness
Trimethyl[6-(trimethylazaniumyl)hexyl]arsanium stands out due to its specific molecular configuration and the presence of two trimethylazaniumyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
89062-22-6 |
---|---|
Molekularformel |
C12H30AsN+2 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
trimethyl(6-trimethylarsoniumylhexyl)azanium |
InChI |
InChI=1S/C12H30AsN/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-12H2,1-6H3/q+2 |
InChI-Schlüssel |
QALAPWUWJZPIRY-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCCCCC[As+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.